2-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide is a complex organic compound featuring a benzothiolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiolo-pyrimidine core, followed by functionalization to introduce the sulfanyl and acetamide groups.
Formation of Benzothiolo-Pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a thiol-containing precursor can be reacted with a pyrimidine derivative in the presence of a cyclizing agent.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions. A suitable thiol reagent is reacted with the benzothiolo-pyrimidine intermediate under controlled conditions.
Acetamide Functionalization: The final step involves the acylation of the intermediate with 2-methoxyethylamine to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or amino groups, potentially converting them to different functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzothiolo-pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiolo-pyrimidine core.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound has potential applications in the study of enzyme inhibition and protein interactions. Its structure may allow it to bind to specific biological targets, making it useful in biochemical assays.
Medicine
In medicine, the compound is being investigated for its potential therapeutic properties. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development in areas such as cancer, infectious diseases, and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-[(4-amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyethyl)acetamide
- 2-[(4-amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-propoxyethyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(4-amino-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide may exhibit unique properties due to the presence of the methoxyethyl group. This group can influence the compound’s solubility, reactivity, and ability to interact with biological targets, potentially enhancing its effectiveness in various applications.
Properties
IUPAC Name |
2-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S2/c1-21-7-6-17-11(20)8-22-15-18-13(16)12-9-4-2-3-5-10(9)23-14(12)19-15/h2-8H2,1H3,(H,17,20)(H2,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSWOYCUNDSJDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=NC(=C2C3=C(CCCC3)SC2=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.